![molecular formula C16H18N2OS B3478823 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3478823.png)
6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as THIP, is a potent and selective agonist of the GABA(A) receptor. It has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as anxiety, insomnia, and epilepsy.
Scientific Research Applications
6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as anxiety, insomnia, and epilepsy. Studies have shown that 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Mechanism of Action
6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a potent and selective agonist of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the activity of the GABA(A) receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant effects and to increase the threshold for pain perception. 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported to have a half-life of approximately 4 hours in humans.
Advantages and Limitations for Lab Experiments
6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABA(A) receptor, making it a useful tool for studying the role of the GABA(A) receptor in neurological disorders. However, 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has limitations, including its short half-life and potential for side effects such as sedation and ataxia.
Future Directions
There are several potential future directions for 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide research, including investigating its potential as a treatment for other neurological disorders such as depression and schizophrenia. Additionally, further research could focus on developing more potent and selective GABA(A) receptor agonists with longer half-lives and fewer side effects. Finally, research could explore the potential of 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a tool for studying the role of the GABA(A) receptor in other physiological processes beyond the central nervous system.
properties
IUPAC Name |
6-methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-5-6-13-14(10-20-15(13)8-11)16(19)18-9-12-4-2-3-7-17-12/h2-4,7,10-11H,5-6,8-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPJEJWNTPJQLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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